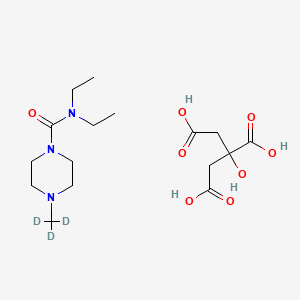

Diethylcarbamazine-d3 Citrate

Vue d'ensemble

Description

Diethylcarbamazine is an anthelmintic drug that does not resemble other antiparasitic compounds . It is a synthetic organic compound which is highly specific for several parasites . Diethylcarbamazine citrate is primarily used as the citrate in the treatment of filariasis, particularly infestations with Wucheria bancrofti or Loa loa .

Synthesis Analysis

The synthesis of Diethylcarbamazine (DEC) generally involves the formation of diethylcarbamazine. A common method is the reaction of diethylamine with carbamoyl chloride . A novel titrimetric method for analysis of DEC citrate in medicated salt has been described . The analysis needs no electrical power and requires only a balance, volumetric glassware, and burets .Molecular Structure Analysis

Diethylcarbamazine citrate has a molecular formula of C16H29N3O8 . Its molecular weight is 391.42 g/mol . The IUPAC name is N, N -diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid .Chemical Reactions Analysis

The analysis of Diethylcarbamazine citrate in medicated salt involves a titrimetric method . The staff of the factory used this analysis method on site to detect underloading of DEC on the salt by their sprayer and to test a process change that fixed the problem .Physical And Chemical Properties Analysis

Diethylcarbamazine citrate is a crystalline solid, scored white tablets . It is used against filariasis in man and animals .Applications De Recherche Scientifique

Anti-Allergic and Anti-Inflammatory Properties

Diethylcarbamazine citrate (DEC) exhibits significant anti-allergic and anti-inflammatory effects. A study showed that DEC significantly reduced ear thickness, blood eosinophilia, and skin eosinophils in rat skin allergy induced by Trimellitic anhydride (TMA), highlighting its potential as an anti-allergic substance (Abdel Latif, Abdul-Hamid, & Galaly, 2015). Additionally, DEC's impact on NF-κB regulation in acute lung injury induced by carrageenan in mice was investigated, showing that DEC pretreatment reduced tissue damage and inflammatory markers, suggesting its utility in treating inflammatory disorders, especially pulmonary diseases (Santos et al., 2014).

Stability and Compatibility Studies

Stability and compatibility of DEC are critical for its effective use in treatments. Research into the thermal stability of DEC, particularly when formulated as a citrate salt, found that it remains stable at normal cooking temperatures, an important consideration for mass drug administration programs (Honorato et al., 2016). Another study on drug-excipient compatibility revealed that certain excipients, particularly PVP and magnesium stearate, should be avoided, as they might interact with DEC (Chaves et al., 2013).

Drug Delivery and Formulation

Innovative approaches to enhance DEC delivery and efficacy are being explored. For instance, solid lipid nanoparticles of DEC were developed to target the drug to the lymphatics, potentially increasing its retention time and effectiveness in treating lymphatic filariasis (Siram et al., 2014).

Immunomodulatory Effects

DEC also demonstrates immunomodulatory properties. A study on rat hepatocarcinogenesis revealed that a combination of DEC and filarial excretory-secretory product could modulate immune responses, suggesting potential therapeutic applications in cancer treatment (Abdel-Latif et al., 2015).

Enhancement of Anti-Allergic Effects

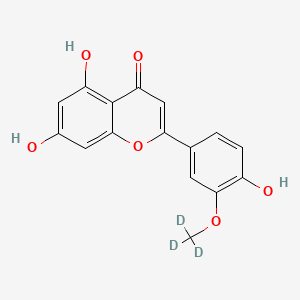

Further research has been conducted to enhance the anti-allergic effects of DEC. A study combining DEC with quercetin showed an enhanced anti-allergic effect in an asthmatic mouse model, indicating a novel approach for treatment (Abdul-Razek et al., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,N-diethyl-4-(trideuteriomethyl)piperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKBEARDDELNB-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C(=O)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylcarbamazine-d3 Citrate | |

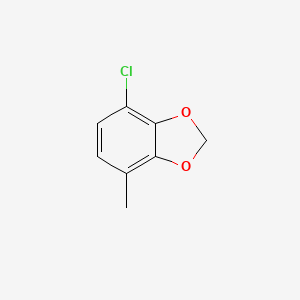

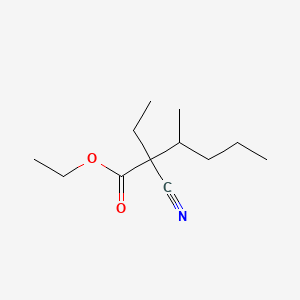

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

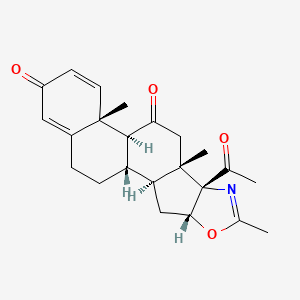

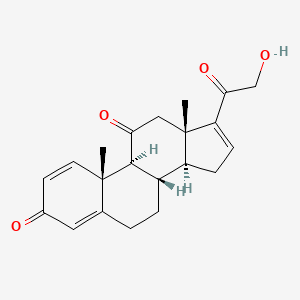

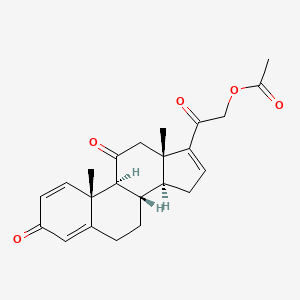

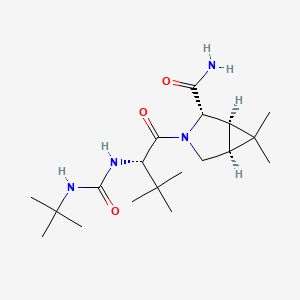

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/no-structure.png)

![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)